molecular formula C18H11F7N2O B377317 4-fluoro-N-[1,1,1,3,3,3-hexafluoro-2-(1H-indol-3-yl)propan-2-yl]benzamide

4-fluoro-N-[1,1,1,3,3,3-hexafluoro-2-(1H-indol-3-yl)propan-2-yl]benzamide

Cat. No.: B377317
M. Wt: 404.3g/mol
InChI Key: RVQBIOMTSRUCPY-UHFFFAOYSA-N
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Description

4-fluoro-N-[1,1,1,3,3,3-hexafluoro-2-(1H-indol-3-yl)propan-2-yl]benzamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound is characterized by the presence of multiple fluorine atoms, which can significantly influence its chemical and biological properties.

Preparation Methods

The synthesis of 4-fluoro-N-[1,1,1,3,3,3-hexafluoro-2-(1H-indol-3-yl)propan-2-yl]benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2,2,2-trifluoroacetophenone and indole derivatives.

    Reaction Conditions: The key step involves the reaction of 2,2,2-trifluoroacetophenone with indole derivatives under specific conditions to form the desired product.

    Industrial Production: Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and reaction time, to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

4-fluoro-N-[1,1,1,3,3,3-hexafluoro-2-(1H-indol-3-yl)propan-2-yl]benzamide can undergo various chemical reactions, including:

Scientific Research Applications

4-fluoro-N-[1,1,1,3,3,3-hexafluoro-2-(1H-indol-3-yl)propan-2-yl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-fluoro-N-[1,1,1,3,3,3-hexafluoro-2-(1H-indol-3-yl)propan-2-yl]benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to specific receptors or enzymes, modulating their activity.

    Pathways Involved: It can influence various cellular pathways, leading to changes in cell function and behavior.

Comparison with Similar Compounds

4-fluoro-N-[1,1,1,3,3,3-hexafluoro-2-(1H-indol-3-yl)propan-2-yl]benzamide can be compared with other similar compounds:

Properties

Molecular Formula

C18H11F7N2O

Molecular Weight

404.3g/mol

IUPAC Name

4-fluoro-N-[1,1,1,3,3,3-hexafluoro-2-(1H-indol-3-yl)propan-2-yl]benzamide

InChI

InChI=1S/C18H11F7N2O/c19-11-7-5-10(6-8-11)15(28)27-16(17(20,21)22,18(23,24)25)13-9-26-14-4-2-1-3-12(13)14/h1-9,26H,(H,27,28)

InChI Key

RVQBIOMTSRUCPY-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CN2)C(C(F)(F)F)(C(F)(F)F)NC(=O)C3=CC=C(C=C3)F

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(C(F)(F)F)(C(F)(F)F)NC(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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